

Application Notes and Protocols for the Determination of Serum Creatinine Using DAOS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of serum creatinine is a cornerstone in the assessment of renal function. Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted by the kidneys at a relatively constant rate. Consequently, its concentration in serum is a reliable indicator of the glomerular filtration rate (GFR). While the classic Jaffe method has been widely used, it is susceptible to interference from various endogenous and exogenous substances. Enzymatic methods offer superior specificity and accuracy, making them the preferred choice for precise clinical and research applications.

This document provides detailed application notes and protocols for the enzymatic determination of serum creatinine utilizing N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt (**DAOS**) as a chromogenic substrate. This method is based on a multi-step enzymatic cascade that results in the formation of a colored product, the absorbance of which is directly proportional to the creatinine concentration in the sample.

Principle of the Method

The enzymatic determination of creatinine involves a series of coupled reactions. Initially, creatinine is hydrolyzed to creatine by the enzyme creatininase. Creatine is then converted to sarcosine and urea by creatinase. Subsequently, sarcosine is oxidized by sarcosine oxidase, a reaction that produces hydrogen peroxide (H₂O₂). In the final step, the generated H₂O₂ reacts





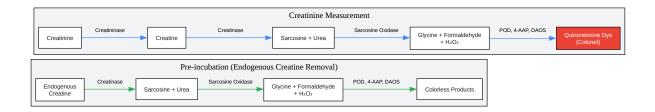


with **DAOS** and 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD) to form a stable, colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, corresponds to the creatinine concentration in the sample.

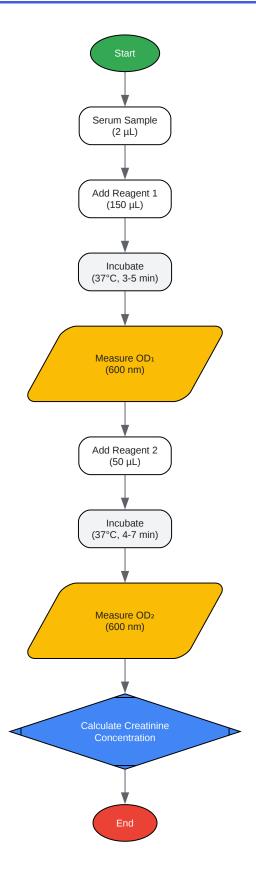
A key feature of many modern enzymatic assays is a two-reagent system. The first reagent typically contains all the necessary enzymes except creatininase. This allows for the elimination of endogenous creatine in the sample during a pre-incubation step. The addition of the second reagent, containing creatininase, initiates the reaction cascade starting from creatinine, ensuring that the measured color change is specific to the creatinine concentration.

Signaling Pathway









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